

Spironolactone Interference with Common Laboratory Assays: A Technical Support Guide

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Compound of Interest

Compound Name: **Spironolactone**

Cat. No.: **B1682167**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from **spironolactone** and its metabolites in common laboratory assays.

General FAQs

Q1: Why does **spironolactone** interfere with some laboratory assays?

A1: **Spironolactone** and its active metabolites, such as canrenone, 7-alpha-thiomethylspirolactone, and 6-beta-hydroxy-7-alpha-thiomethylspirolactone, are structurally similar to endogenous steroid hormones.^{[1][2]} This structural similarity can lead to cross-reactivity in immunoassays, where the interfering substance binds to the antibodies intended for the target analyte, leading to inaccurate measurements.^{[1][3][4]} The degree of interference often depends on the specificity of the antibody used in a particular assay kit.^[4]

Q2: Which laboratory assays are most commonly affected by **spironolactone** interference?

A2: The most significant and well-documented interference occurs with digoxin immunoassays.^{[3][5][6][7]} Falsely elevated results have also been reported for androstenedione, progesterone, and 17 α -hydroxyprogesterone assays.^{[8][9][10][11]} There is some evidence of interference with cortisol and estrogen radioimmunoassays, although reports can be inconsistent.^{[12][13]}

Q3: What are the primary metabolites of **spironolactone** that cause interference?

A3: The primary metabolites implicated in assay interference are canrenone and 7 α -thiomethylspirolactone (7-a-TMS).[1][5][10] Canrenone is a major active metabolite, and 7-a-TMS has been shown to cross-react significantly in some immunoassays.[1][4]

Analyte-Specific Troubleshooting Guides

Digoxin Assays

Spironolactone is frequently co-administered with digoxin, making assay interference a critical clinical and research issue. The interference is bidirectional, meaning it can cause both falsely high and falsely low results depending on the assay methodology.[5][6]

FAQs: Digoxin Assays

- Q: How does **spironolactone** cause both false positives and false negatives in digoxin assays?
 - A: The direction of interference depends on the assay format. In competitive immunoassays like the fluorescence polarization immunoassay (FPIA), **spironolactone** and its metabolites can compete with digoxin for antibody binding sites, leading to a falsely elevated result.[5][7] In contrast, some microparticle enzyme immunoassays (MEIA) have shown a suppression of digoxin levels, resulting in falsely low measurements.[5][6][7]
- Q: Which digoxin assay methods are most susceptible to interference?
 - A: Radioimmunoassays (RIA), fluorescence polarization immunoassays (FPIA), and microparticle enzyme immunoassays (MEIA) have all been shown to be susceptible.[3][4][5][6] Four out of eight commercial digoxin immunoassay methods tested in one study showed significant cross-reactivity.[3]
- Q: Are there any digoxin assays that are free from this interference?
 - A: Yes, chemiluminescent immunoassays (CLIA) and the Tina-quant turbidimetric immunoassay have been shown to be free from interference by **spironolactone** and its metabolites.[5][7] The LOCI (Luminescent Oxygen Channeling Immunoassay) digoxin assay is also reported to be virtually free from this interference.[14]

Troubleshooting & Mitigation

If you suspect **spironolactone** interference in your digoxin measurements:

- Verify the Assay Method: Confirm the type of immunoassay being used by your laboratory. This is the most critical first step.
- Switch to a Non-Interfering Assay: Whenever possible, request the use of a chemiluminescent (CLIA) or LOCI-based digoxin assay, as these are less prone to interference.[\[5\]](#)[\[14\]](#)
- Measure Free Digoxin: An alternative approach is to measure the free digoxin concentration. **Spironolactone** and its metabolites are highly protein-bound, whereas digoxin is only about 25% protein-bound. Measuring the free fraction in a protein-free ultrafiltrate can eliminate the interference.[\[5\]](#)[\[7\]](#)

Data Summary: Spironolactone Interference in Digoxin Assays

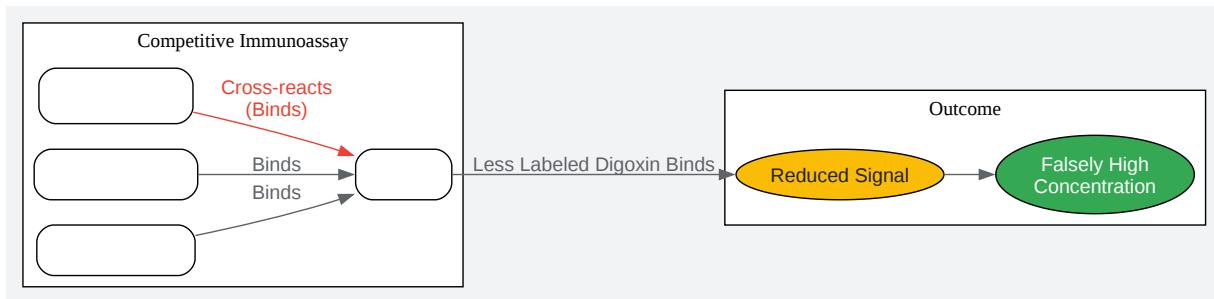
Assay Method	Interfering Substance(s)	Observed Effect on Digoxin Level	Reference(s)
Fluorescence	Spironolactone,		
Polarization	Canrenone, K-	False Elevated	[5] [7]
Immunoassay (FPIA)	Canrenoate		
Microparticle Enzyme Immunoassay (MEIA)	Spironolactone, Canrenone, K- Canrenoate	False Lowered	[5] [6] [7]
Radioimmunoassay (RIA)	Spironolactone Metabolites	False Elevated (variable)	[3] [4]
Chemiluminescent Immunoassay (CLIA)	Spironolactone, Canrenone, K- Canrenoate	No Interference Observed	[5] [7]
LOCI Digoxin Assay	Spironolactone, Canrenone, K- Canrenoate	No Clinically Significant Interference	[14]

Experimental Protocol: Measuring Free Digoxin

This protocol is a conceptual guide based on the principle of ultrafiltration. Specifics should be optimized based on available laboratory equipment.

- Sample Preparation: Collect whole blood in a serum separator tube. Allow to clot and centrifuge to separate serum.
- Ultrafiltration: Place a defined volume of the serum sample into an ultrafiltration device (e.g., a centrifugal filter unit with an appropriate molecular weight cutoff to retain proteins).
- Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound fraction.
- Analysis: Assay the resulting ultrafiltrate for digoxin concentration using your standard immunoassay method (e.g., FPIA or MEIA). The interference from protein-bound **spironolactone** metabolites will be eliminated.^[5]

Diagrams



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Caption: Mechanism of **spironolactone** cross-reactivity in a competitive immunoassay.

Androstenedione & Other Steroid Assays

Interference with steroid hormone assays is a significant concern, particularly in endocrinology research and clinical diagnostics for conditions like Polycystic Ovary Syndrome (PCOS).[\[8\]](#)[\[9\]](#)[\[15\]](#)

FAQs: Steroid Assays

- Q: Which androstenedione assay is known to be affected?
 - A: **Spironolactone** and/or its metabolites have been shown to interfere with the Siemens Coat-A-Count (CAC) radioimmunoassay for androstenedione, causing grossly elevated results.[\[8\]](#)[\[9\]](#)[\[16\]](#)[\[17\]](#) In contrast, the Siemens Immulite 2500 assay appears to be unaffected.[\[9\]](#)
- Q: Can **spironolactone** affect progesterone measurements?
 - A: Yes, the **spironolactone** metabolite canrenone has been identified as causing falsely increased progesterone concentrations, particularly at low analyte levels, in the Abbott Architect i2000 immunoassay.[\[10\]](#)
- Q: Does **spironolactone** interfere with cortisol assays?
 - A: Some older reports using fluorometric methods suggested interference.[\[13\]](#) However, studies using highly specific radioimmunoassays found no interaction between **spironolactone** and cortisol metabolism.[\[18\]](#) It is important to distinguish between analytical interference and the potential physiological effects of **spironolactone** on the HPA axis.[\[19\]](#)
- Q: What about 17 α -hydroxyprogesterone (17OHP) assays?
 - A: **Spironolactone** has been shown to cross-react with at least one ELISA kit for 17OHP, leading to a dose-dependent increase in measured concentrations and potential false-positive results for congenital adrenal hyperplasia (CAH) screening.[\[11\]](#)

Troubleshooting & Mitigation

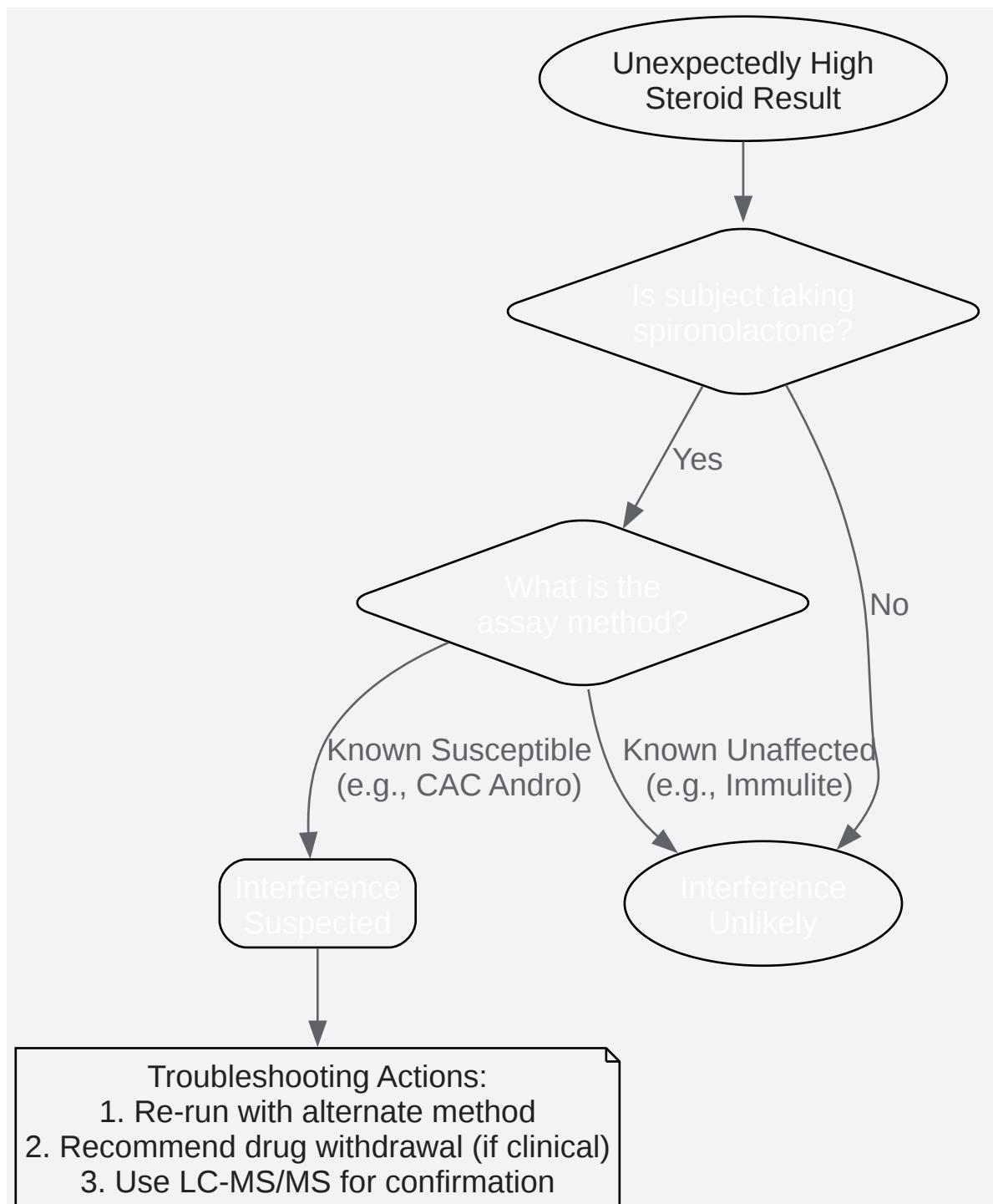
- Review Patient Medication: Always cross-reference unexpected or outlier steroid hormone results with the patient's or subject's medication list. **Spironolactone** is a key drug to note.[\[9\]](#)[\[15\]](#)

- Method Comparison: If interference is suspected, re-analyze the sample using a different assay method known to be less susceptible (e.g., Immulite for androstenedione instead of CAC).[9]
- Drug Withdrawal (Clinical Setting): In a clinical context and under medical supervision, temporarily withdrawing the drug can confirm interference. A return to normal analyte levels post-withdrawal is a strong indicator of assay interference.[8][9][16]
- Mass Spectrometry: For definitive quantification free from antibody-based interference, use a mass spectrometry-based method (LC-MS/MS) as a reference method.

Data Summary: Spironolactone Interference in Steroid Assays

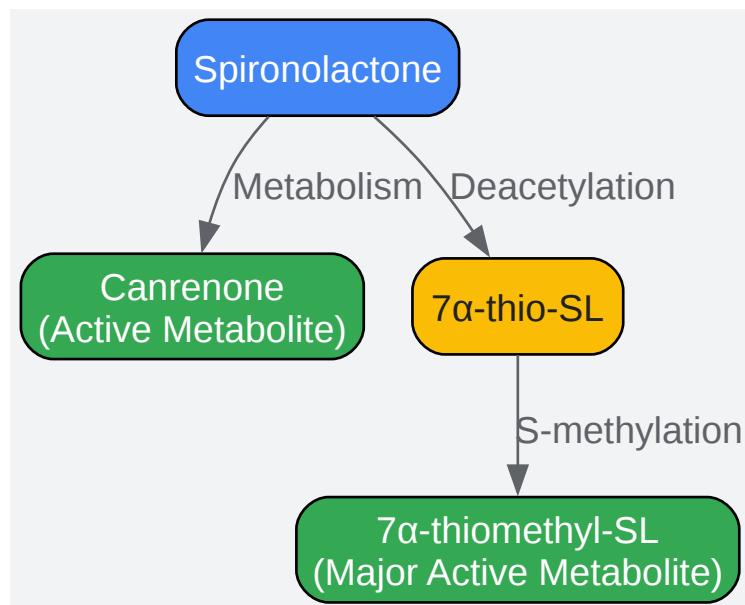
Analyte	Assay Method	Observed Effect	Interfering Substance(s)	Reference(s)
Androstenedione	Siemens Coat-A-Count (CAC)	False Elevated	Spironolactone and/or metabolites	[8][9][16][20]
Androstenedione	Siemens Immulite 2500	No Interference Observed	Spironolactone and/or metabolites	[9]
Progesterone	Abbott Architect i2000	False Elevated	Canrenone	[10]
17 α -hydroxyprogesterone	ELISA (ENZAPLATE N-17 α -OHP-7)	False Elevated	Spironolactone	[11]

Diagrams



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Caption: Troubleshooting workflow for suspected **spironolactone** interference.



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Caption: Simplified metabolic pathway of **spironolactone**.

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